molecular formula C14H23N3O B1527632 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1089279-91-3

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1527632
M. Wt: 249.35 g/mol
InChI Key: STOCRCLYMPKTEC-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To a solution of nickel (II) chloride hexahydrate (0.58 g, 2.5 mmol) and N,N-dimethyl-1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinamine (1.37 g, 4.90 mmol) in MeOH (25 mL) cooled to 0° C. was added NaBH4 (280 mg, 7.4 mmol) slowly to avoid foaming. When TLC indicated the consumption of starting material, the solution was concentrated to a purple residue. The purple residue was taken up in EtOAc and filtered through a pad of celite. The yellow filtrate was concentrated onto silica gel and purified by flash column chromatography to give the title compound of step B (0.88 g, 74%). 1H NMR (400 MHz, DMSO-d6) δ 6.48-6.45 (m, 2H), 6.26 (dd, J=8.2 and 2.2 Hz, 1H), 4.17 (br s, 2H), 3.70 (s, 3H), 3.38 (d, J=12.4 Hz, 2H), 2.49-2.43 (m under DMSO peak, 2H), 2.16 (s, 6H), 2.11-2.04 (m, 1H), 1.78 (d, J=12.4 Hz, 2H), 1.50-1.40 (m, 2H).
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[CH:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([O:18][CH3:19])[CH:10]=2)[CH2:5][CH2:4]1.[BH4-].[Na+]>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([N:6]2[CH2:7][CH2:8][CH:3]([N:2]([CH3:1])[CH3:20])[CH2:4][CH2:5]2)=[CH:10][C:11]=1[O:18][CH3:19] |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
CN(C1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.58 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the consumption of starting material
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a purple residue
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The yellow filtrate was concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1CCC(CC1)N(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.